molecular formula C11H14N2O2S2 B013508 S-(N-Benzylthiocarbamoyl)cysteine CAS No. 35446-36-7

S-(N-Benzylthiocarbamoyl)cysteine

Cat. No. B013508
CAS RN: 35446-36-7
M. Wt: 270.4 g/mol
InChI Key: RSTSYGXUDMJEFP-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of S-(N-Benzylthiocarbamoyl)cysteine and related derivatives often involves the acetylation of S-benzyl-L-cysteine, showcasing a method to produce N-acetyl-S-benzyl-L-cysteine, indicating partial inversion of D derivatives of cysteine to the optical antipode. S-Benzyl-L-cysteine can be synthesized via the reaction of benzyl bromide and L-cysteine under optimized conditions to achieve high product molar yields (Stekol, 1948; Yang-feng, 2006).

Molecular Structure Analysis

The molecular structure of S-Benzyl-L-cysteine, a related compound, reveals two molecules in the asymmetric unit, both of which are zwitterions. They differ principally in molecular conformation about their Cα—Cβ bonds, highlighting the structural diversity within this family of compounds (Troup et al., 2001).

Chemical Reactions and Properties

S-(N-Benzylthiocarbamoyl)cysteine participates in various chemical reactions, including enzymatic synthesis involving immobilized O-acetylserine sulfhydrylase for the production of S-aryl-L-cysteines and S-benzyl-L-cysteine from O-acetylserine, demonstrating its versatility in chemical transformations (Vahidi et al., 2018).

Physical Properties Analysis

While specific studies detailing the physical properties of S-(N-Benzylthiocarbamoyl)cysteine were not identified, the physical properties of related sulfur-containing compounds and derivatives, such as solubility, melting points, and stability, can be inferred from general knowledge of thiocarbamoyl compounds and cysteine derivatives.

Chemical Properties Analysis

S-(N-Benzylthiocarbamoyl)cysteine's chemical properties, including reactivity with various chemical groups, stability under different conditions, and potential to undergo specific reactions like nucleophilic substitutions or additions, are central to its utility in synthetic chemistry. The formation of S-substituted cysteine derivatives indicates its potential in the labelling of bioactive molecules and synthesis of peptide thioesters, underscoring its reactivity and utility in organic synthesis and chemical biology (Ohta et al., 2006; Staveren et al., 2005).

Future Directions

: CTD Database : Molinstincts

properties

IUPAC Name

(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSYGXUDMJEFP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188947
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(N-Benzylthiocarbamoyl)cysteine

CAS RN

35446-36-7
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(N-Benzylthiocarbamoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Adesida, LG Edwards, PJ Thornalley - Food and chemical toxicology, 1996 - Elsevier
Inhibition of Human Leukaemia 60 Cell Growth by Mercapturic Acid Metabolites of Phenylethyl Isothiocyanate Page 1 Food and Chemical Toxicology 34 (1996) 385-392 Inhibition of …
Number of citations: 53 www.sciencedirect.com
N Agerbirk, GR De Nicola, CE Olsen, C Müller, R Iori - Phytochemistry, 2015 - Elsevier
Isothiocyanates form adducts with a multitude of biomolecules, and these adducts need analytical methods. Likewise, analytical methods for hydrophilic isothiocyanates are needed. We …
Number of citations: 16 www.sciencedirect.com

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